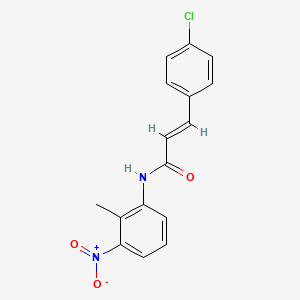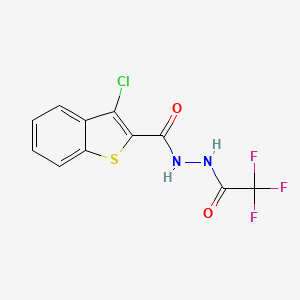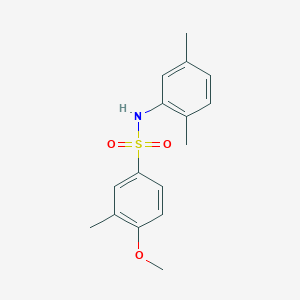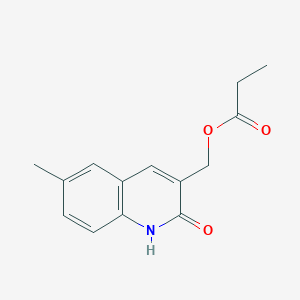
3-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide, also known as CNMA, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. CNMA belongs to the class of acrylamide derivatives, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been investigated for its potential use in cancer therapy due to its ability to inhibit the activity of certain enzymes that are involved in tumor growth and metastasis. In addition, 3-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of enzymes such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2). MMPs are involved in the breakdown of extracellular matrix proteins, which are essential for tumor growth and metastasis. COX-2 is an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. By inhibiting these enzymes, 3-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide may be able to slow down tumor growth and reduce inflammation.
Biochemical and Physiological Effects
3-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 3-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide can inhibit the activity of MMPs and COX-2, as well as reduce the expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that 3-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide can reduce tumor growth in mouse models of cancer, as well as reduce inflammation in mouse models of rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide in lab experiments is that it is relatively easy to synthesize and purify, making it accessible to researchers. In addition, 3-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been shown to have low toxicity in vitro and in vivo, which makes it a safer alternative to other compounds that are being investigated for similar applications. However, one limitation of using 3-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use for specific applications.
Zukünftige Richtungen
There are several future directions for research on 3-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide. One area of interest is the development of 3-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide-based therapies for cancer and inflammatory diseases. This will require a better understanding of the mechanism of action of 3-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide and its effects on different cell types and tissues. Another area of interest is the optimization of the synthesis method for 3-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide to improve yield and purity. Finally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of 3-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide to determine its safety and efficacy in human clinical trials.
Conclusion
In conclusion, 3-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide is a promising compound for scientific research due to its potential use in cancer therapy and the treatment of inflammatory diseases. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of enzymes such as MMPs and COX-2. 3-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been shown to have low toxicity in vitro and in vivo, which makes it a safer alternative to other compounds that are being investigated for similar applications. Future research on 3-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide should focus on developing 3-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide-based therapies, optimizing the synthesis method, and studying its pharmacokinetics and pharmacodynamics.
Synthesemethoden
3-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzaldehyde with 2-methyl-3-nitroaniline in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with acryloyl chloride to yield 3-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
Eigenschaften
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-11-14(3-2-4-15(11)19(21)22)18-16(20)10-7-12-5-8-13(17)9-6-12/h2-10H,1H3,(H,18,20)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEFHECINNSSGR-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 3-{[(1-ethylpropyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5749839.png)
![N'-[1-(1-adamantyl)ethylidene]nicotinohydrazide](/img/structure/B5749846.png)
![N,N,2,8,10-pentamethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B5749847.png)

![N-benzyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5749870.png)
![3-(2-chlorophenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5749875.png)
![4-(cyclopentyloxy)-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B5749877.png)
![5-[(4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl)methyl]-2-furoic acid](/img/structure/B5749887.png)

![N-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxybenzylidene]-4-morpholinamine](/img/structure/B5749910.png)
